molecular formula C14H13N3O5S B187634 N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide CAS No. 7461-20-3

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B187634
CAS No.: 7461-20-3
M. Wt: 335.34 g/mol
InChI Key: CXXWYBQCIBCFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide is a chemical compound with the molecular formula C14H13N3O5S. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aromatic ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components at the molecular level .

Comparison with Similar Compounds

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide can be compared with other sulfonamide derivatives, such as:

    N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide: This compound has a similar structure but with a different position of the nitro group.

    N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)23(21,22)16-13-4-2-3-5-14(13)17(19)20/h2-9,16H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXWYBQCIBCFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323753
Record name GNF-Pf-424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-20-3
Record name NSC404788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GNF-Pf-424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.